molecular formula C18H14ClN5OS B3647909 2-[(1-aminoimidazol-2-yl)sulfanylmethyl]-3-(2-chlorophenyl)quinazolin-4-one

2-[(1-aminoimidazol-2-yl)sulfanylmethyl]-3-(2-chlorophenyl)quinazolin-4-one

Cat. No.: B3647909
M. Wt: 383.9 g/mol
InChI Key: OHLLHCUFUJIWSS-UHFFFAOYSA-N
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Description

2-[(1-aminoimidazol-2-yl)sulfanylmethyl]-3-(2-chlorophenyl)quinazolin-4-one is a complex organic compound that features a quinazolinone core, a chlorophenyl group, and an aminoimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-aminoimidazol-2-yl)sulfanylmethyl]-3-(2-chlorophenyl)quinazolin-4-one typically involves multi-step organic reactions. One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions. The aminoimidazole moiety is then attached through nucleophilic substitution reactions, often using thiol intermediates to link the imidazole ring to the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization and chromatography, and the employment of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[(1-aminoimidazol-2-yl)sulfanylmethyl]-3-(2-chlorophenyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

2-[(1-aminoimidazol-2-yl)sulfanylmethyl]-3-(2-chlorophenyl)quinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1-aminoimidazol-2-yl)sulfanylmethyl]-3-(2-chlorophenyl)quinazolin-4-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of microbial cell function.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-aminoimidazol-2-yl)sulfanylmethyl]-3-phenylquinazolin-4-one: Similar structure but lacks the chlorophenyl group.

    2-[(1-aminoimidazol-2-yl)sulfanylmethyl]-3-(2-bromophenyl)quinazolin-4-one: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    2-[(1-aminoimidazol-2-yl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one: Similar structure but with a methylphenyl group.

Uniqueness

The presence of the chlorophenyl group in 2-[(1-aminoimidazol-2-yl)sulfanylmethyl]-3-(2-chlorophenyl)quinazolin-4-one may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets. This can result in distinct biological activities and potential therapeutic applications compared to its analogs.

Properties

IUPAC Name

2-[(1-aminoimidazol-2-yl)sulfanylmethyl]-3-(2-chlorophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c19-13-6-2-4-8-15(13)24-16(11-26-18-21-9-10-23(18)20)22-14-7-3-1-5-12(14)17(24)25/h1-10H,11,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLLHCUFUJIWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=NC=CN3N)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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